10-Bromo-7H-benzo[c]carbazole-d6

Catalog No.
S1810192
CAS No.
M.F
C₁₆H₄D₆BrN
M. Wt
302.2
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Bromo-7H-benzo[c]carbazole-d6

Product Name

10-Bromo-7H-benzo[c]carbazole-d6

Molecular Formula

C₁₆H₄D₆BrN

Molecular Weight

302.2

10-Bromo-7H-benzo[c]carbazole-d6 is a deuterated derivative of 10-bromo-7H-benzo[c]carbazole, characterized by the substitution of a bromine atom at the 10th position of the benzo[c]carbazole framework. This compound has the molecular formula C16H10BrD6N, where the presence of deuterium (D) indicates that hydrogen atoms in the structure have been replaced with deuterium isotopes. The compound is notable for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties and structural stability .

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution, allowing for the introduction of different functional groups.
  • Oxidation and Reduction Reactions: This compound can be oxidized to form quinones or reduced to yield dihydro derivatives, which may have different biological activities.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to synthesize biaryl compounds, which are significant in medicinal chemistry .

The synthesis of 10-bromo-7H-benzo[c]carbazole-d6 typically involves:

  • Bromination of 7H-benzo[c]carbazole: The most common method utilizes N-bromosuccinimide (NBS) as a brominating agent.
  • Procedure:
    • Dissolve 7H-benzo[c]carbazole in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Slowly add N-bromosuccinimide while maintaining a low temperature (0°C).
    • Stir at room temperature for several hours.
    • Extract the product using ethyl acetate and purify it through column chromatography.
    • For deuteration, appropriate deuterated solvents or reagents may be used during synthesis .

10-Bromo-7H-benzo[c]carbazole-d6 is primarily utilized in:

  • Organic Electronics: Its unique electronic properties make it suitable for applications in OLEDs and organic photovoltaics.
  • Material Science: The compound serves as a precursor for synthesizing advanced materials with tailored electronic characteristics.
  • Medicinal Chemistry: Potential applications in drug development due to its biological activity and ability to interact with specific molecular targets .

Interaction studies indicate that 10-bromo-7H-benzo[c]carbazole-d6 may interact with various biological molecules, including enzymes and receptors. These interactions could lead to significant biological effects, although further research is needed to fully elucidate these mechanisms. Its unique structure allows for specific binding interactions that could be leveraged in drug design and development .

Several compounds share structural similarities with 10-bromo-7H-benzo[c]carbazole-d6. These include:

Compound NameStructure TypeKey Differences
7H-benzo[c]carbazoleParent compoundLacks bromine substitution
10-Chloro-7H-benzo[c]carbazoleChlorinated analogContains chlorine instead of bromine
10-Iodo-7H-benzo[c]carbazoleIodinated analogContains iodine instead of bromine
9-Bromo-7H-carbazoleBrominated carbazole derivativeDifferent positioning of the bromine atom

Uniqueness: The presence of the bromine atom at the 10th position enhances the reactivity and electronic properties of 10-bromo-7H-benzo[c]carbazole-d6 compared to its analogs. This makes it particularly valuable for applications in advanced materials for optoelectronic devices .

Dates

Last modified: 07-20-2023

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